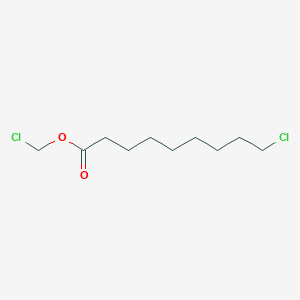![molecular formula C15H23NO4 B14422138 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine CAS No. 81151-40-8](/img/structure/B14422138.png)
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine is a chemical compound that features a piperidine ring bonded to a 3,4,5-trimethoxyphenyl group via a methoxy linkage. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, forming a simpler phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxyphenyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the 3,4,5-trimethoxyphenyl group but has a different core structure.
3,4,5-Trimethoxybenzyl chloride: A precursor in the synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine.
3,4,5-Trimethoxyphenylacetic acid: Another compound featuring the 3,4,5-trimethoxyphenyl group.
Uniqueness
This compound is unique due to its combination of the piperidine ring and the 3,4,5-trimethoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
81151-40-8 |
|---|---|
Fórmula molecular |
C15H23NO4 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
4-[(3,4,5-trimethoxyphenyl)methoxy]piperidine |
InChI |
InChI=1S/C15H23NO4/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-20-12-4-6-16-7-5-12/h8-9,12,16H,4-7,10H2,1-3H3 |
Clave InChI |
UWOVDQAMRNZVIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)COC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


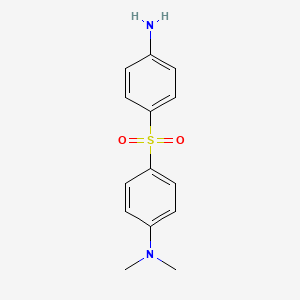
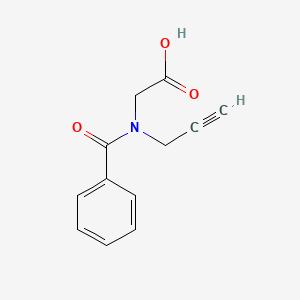
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
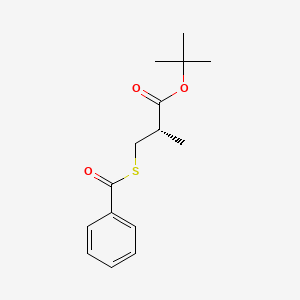

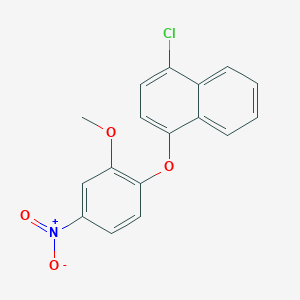


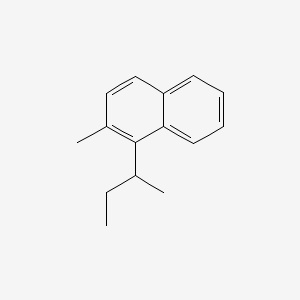

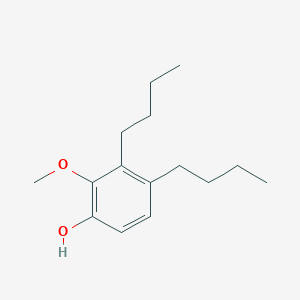
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
